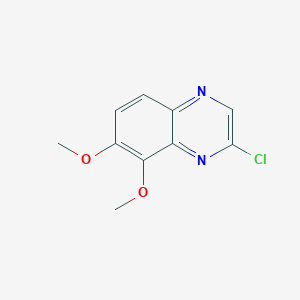
2-Chloro-7,8-dimethoxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7,8-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Antifungal Properties:
Research indicates that quinoxaline derivatives, including 2-chloro-7,8-dimethoxyquinoxaline, exhibit substantial antifungal activity against various pathogens. Specifically, studies have highlighted its effectiveness against Candida and Aspergillus species. For instance, in a murine model, the compound demonstrated significant efficacy against Candida albicans, reducing TNF-α levels and showing potential as a treatment option for oral candidiasis .
Bacterial Activity:
Quinoxaline derivatives have also been noted for their antibacterial properties. They have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship of these compounds suggests that modifications can enhance their antibacterial potency .
Therapeutic Applications
Cancer Treatment:
The quinoxaline framework is associated with various anticancer activities. Compounds derived from quinoxaline have been investigated for their potential to inhibit tumor growth and metastasis in several cancer types. For example, chlorosulfaquinoxaline has been reported to possess immunosuppressive and potential antineoplastic activities .
Anti-inflammatory Effects:
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
2-chloro-7,8-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-9(10(7)15-2)13-8(11)5-12-6/h3-5H,1-2H3 |
Clé InChI |
PXFZAQDVDRAFMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC(=CN=C2C=C1)Cl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













